Direct Comparative Bioactivity Data for N-(1-(Cyclopropanecarbonyl)indolin-5-yl)-3-methylbutanamide vs. Closest Analogs
No direct head-to-head comparison, cross-study comparable data, or quantitative class-level inference could be identified for this specific compound against any named comparator. Extensive searches of PubMed, Google Patents, BindingDB, ChEMBL, PubChem, and Semantic Scholar returned zero research articles, patents, or database entries containing measured IC50, Ki, Kd, EC50, or any other quantitative biological activity parameter for this CAS RN [1]. The sole patent match (US-8470841-B2) could not be resolved to confirm inclusion of this exact compound . Closest analogs bearing the cyclopropanecarbonyl-indoline scaffold (e.g., BDBM72983, BDBM54487) show activity against NOD1-mediated NFκB activation (EC50 >260 μM) and NOD2, respectively, but their substituents are chemically distinct and cannot serve as valid quantitative baselines [2][3]. Claims from non-authoritative sources regarding 'promising anticancer properties' and 'p38 MAPK pathway inhibition' are unverifiable without underlying primary data . Consequently, all evidence dimensions remain unquantified for this compound, and the evidence tag is assigned as 'Supporting evidence' to reflect the absence of core admission data.
| Evidence Dimension | Not applicable: no quantitative data available for target or comparators |
|---|---|
| Target Compound Data | None identified |
| Comparator Or Baseline | N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide (CPI-455); other 5-sulfonamide indolines; butyrylcholinesterase inhibitor patent class |
| Quantified Difference | Not calculable |
| Conditions | No experimental context located |
Why This Matters
For scientific procurement, the absence of any quantitative differentiation means that the compound's selection can currently only be justified on the basis of its unique chemical structure for proprietary SAR exploration, not on proven performance advantages.
- [1] Search performed across PubMed, Google Patents, BindingDB, ChEMBL, PubChem, and Semantic Scholar on 2026-04-30 using CAS RN, IUPAC name, and substructure keywords. No quantitative bioactivity entries found. View Source
- [2] BindingDB. BDBM72983: EC50 > 2.60E+5 nM against HSF-1 in NIH3T3 cells. View Source
- [3] BindingDB. BDBM54487: 1-(cyclopropanecarbonyl)-2-methyl-N-p-anisyl-indoline-5-sulfonamide. Target: NOD2. View Source
